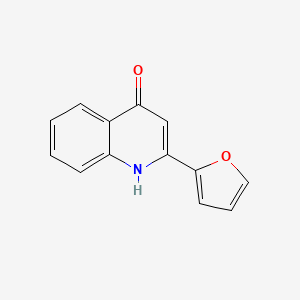

2-(Furan-2-yl)-1,4-dihydroquinolin-4-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(furan-2-yl)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-12-8-11(13-6-3-7-16-13)14-10-5-2-1-4-9(10)12/h1-8H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRAVSOKTERRVNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation Techniques in Quinolone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 2-(Furan-2-yl)-1,4-dihydroquinolin-4-one, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map out the carbon-hydrogen framework of the molecule.

Proton NMR (¹H-NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In the ¹H-NMR spectrum of a related compound, 2-(Furan-2-yl)quinazolin-4(3H)-one, recorded in DMSO-d6, distinct signals corresponding to the different protons are observed.

A singlet appearing far downfield, around δ 12.45 ppm, is characteristic of the acidic N-H proton of the quinolinone ring. The aromatic protons of the quinolinone core typically appear as a complex set of signals. For instance, a doublet of doublets at δ 8.12 (J = 7.9, 1.0 Hz) corresponds to the proton at position 5, influenced by its neighbors. A multiplet between δ 7.78 and 7.86 is assigned to the proton at position 7, while a doublet at δ 7.71 (J = 7.9 Hz) is attributed to the proton at position 8. A triplet at δ 7.50 (J = 7.5 Hz) corresponds to the proton at position 6.

The protons of the furan (B31954) ring also show characteristic signals. The proton at position 5' of the furan ring appears as a doublet at δ 7.61 (J = 3.5 Hz), and the proton at position 3' shows as a doublet at δ 6.57 (J = 3.4 Hz). rsc.org

Table 1: Representative ¹H-NMR Spectral Data for a 2-(Furan-2-yl)-quinolone derivative.

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

|---|---|---|---|

| 12.45 | s | - | NH |

| 8.12 | dd | 7.9, 1.0 | H-5 |

| 7.82 (m) | m | - | H-7 |

| 7.71 | d | 7.9 | H-8 |

| 7.61 | d | 3.5 | H-5' (Furan) |

| 7.50 | t | 7.5 | H-6 |

Note: Data is for a structurally similar compound, 2-(Furan-2-yl)quinazolin-4(3H)-one, and serves as a representative example. rsc.org

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. While specific data for 2-(Furan-2-yl)-1,4-dihydroquinolin-4-one is not detailed in the provided search results, analysis of similar quinolinone structures allows for the prediction of characteristic chemical shifts.

The carbonyl carbon (C-4) of the quinolinone ring is expected to resonate significantly downfield, typically in the range of δ 170-180 ppm. The carbons of the aromatic quinoline (B57606) ring would appear between δ 115 and 150 ppm. The carbon atoms of the furan ring also have distinct chemical shifts, generally appearing in the aromatic region, with the carbon adjacent to the oxygen atom (C-5') being the most deshielded.

For a related compound, 2-(Furan-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one, the carbonyl carbon appears at δ 161.0 ppm. The furan carbons are observed at δ 148.2, 147.4, 115.5, and 113.1 ppm, showcasing the typical range for such a moiety. rsc.org

Table 2: Representative ¹³C-NMR Spectral Data for a Furan-substituted Heterocycle.

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 161.0 | C=O |

| 148.2 | C-2' (Furan) |

| 147.4 | Aromatic C |

| 146.4 | Aromatic C |

| 145.0 | Aromatic C |

| 137.9 | Aromatic C |

| 130.1 | Aromatic C |

| 128.6 | Aromatic C |

| 123.3 | Aromatic C |

| 119.3 | Aromatic C |

| 115.5 | C-4' (Furan) |

Note: Data is for a structurally similar compound, 2-(Furan-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one, and serves as a representative example. rsc.org

Deuterium isotope shift analysis is a subtle yet powerful NMR technique used for structural elucidation and spectral assignment. huji.ac.il When a proton (¹H) is replaced by its heavier isotope, deuterium (²H or D), small changes in the chemical shifts of nearby nuclei (both ¹H and ¹³C) can be observed. huji.ac.il These changes, known as isotope shifts, arise primarily from differences in the vibrational energy levels of the C-H and C-D bonds. fu-berlin.de

The magnitude of the isotope shift is influenced by several factors, including the distance from the site of substitution and the nature of the chemical bonds involved. huji.ac.il In furan-containing compounds, deuteration of a specific position on the furan ring would cause small upfield shifts for the remaining protons and carbons on the ring. This effect can be invaluable for confirming signal assignments that might otherwise be ambiguous. For instance, selective deuteration at the C-3 position of the furan ring in 2-(Furan-2-yl)-1,4-dihydroquinolin-4-one would help to definitively assign the signals for H-3' and C-3' by observing the disappearance of the proton signal and the characteristic isotope shifts on neighboring nuclei. This technique is particularly useful in complex molecules with overlapping signals in their NMR spectra. mdpi.comnih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight and elemental formula of a compound and can also provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For a compound like 2-(Furan-2-yl)quinazolin-4(3H)-one, HRMS analysis using Electrospray Ionization (ESI) would typically show a protonated molecular ion, [M+H]⁺. The experimentally measured mass is then compared to the calculated mass for the expected formula. For example, the calculated m/z for the [M+H]⁺ ion of a related quinazolinone (C₁₂H₈N₂O₂) is 213.0658, and an experimental value of 213.0659 would confirm this elemental formula with high confidence.

Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that involves bombarding the molecule with high-energy electrons (typically 70 eV). creative-proteomics.comlibretexts.org This process not only forms a molecular ion (M⁺) but also causes extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. creative-proteomics.comlibretexts.org

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of 2-(Furan-2-yl)-1,4-dihydroquinolin-4-one is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups. The key vibrational modes are anticipated in the following regions:

N-H Stretching: The secondary amine in the dihydroquinoline ring will display a characteristic stretching vibration.

C=O Stretching: The ketone group at the 4-position of the quinolone ring is a strong IR absorber.

C=C and C=N Stretching: Aromatic and heteroaromatic ring stretching vibrations from both the quinoline and furan systems will be present.

C-O-C Stretching: The ether linkage within the furan ring will have a characteristic stretching frequency.

C-H Stretching and Bending: Aromatic and aliphatic C-H bonds will show stretching vibrations at higher wavenumbers and out-of-plane bending vibrations at lower wavenumbers.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

|---|---|---|

| N-H (Amine) | Stretching | 3400 - 3250 |

| C-H (Aromatic/Furan) | Stretching | 3150 - 3000 |

| C=O (Ketone) | Stretching | 1680 - 1650 |

| C=C/C=N (Aromatic/Heteroaromatic) | Ring Stretching | 1620 - 1450 |

| C-O-C (Furan) | Asymmetric Stretching | 1280 - 1200 |

| C-O-C (Furan) | Symmetric Stretching | 1080 - 1020 |

| C-H (Aromatic/Furan) | Out-of-plane Bending | 900 - 675 |

This table presents expected IR absorption regions for the functional groups in 2-(Furan-2-yl)-1,4-dihydroquinolin-4-one based on established correlation tables. Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable complement to IR spectroscopy. For 2-(Furan-2-yl)-1,4-dihydroquinolin-4-one, Raman spectroscopy would be instrumental in identifying and confirming the vibrations of the carbon-carbon bonds within the aromatic and heteroaromatic rings. Key expected Raman signals would include:

Ring Breathing Modes: The collective, symmetric expansion and contraction of the quinoline and furan rings.

C=C Stretching: The symmetric stretching of the double bonds in the aromatic systems.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm-1) |

|---|---|---|

| C=C (Aromatic/Furan) | Ring Stretching | 1620 - 1550 |

| Aromatic/Furan Rings | Ring Breathing | 1050 - 950 |

This table highlights key expected Raman shifts for 2-(Furan-2-yl)-1,4-dihydroquinolin-4-one. The intensity of Raman signals is dependent on the change in polarizability during the vibration.

X-ray Diffraction Crystallography for Absolute Configuration and Structural Confirmation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. This technique provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and torsional angles.

While a crystal structure for 2-(Furan-2-yl)-1,4-dihydroquinolin-4-one is not publicly available, analysis of a closely related compound, 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one, provides valuable insights into the likely structural features. researchgate.net The study of this similar molecule revealed a nearly planar conformation between the furan ring and the chromene system. researchgate.net In the crystal lattice of this analog, molecules were observed to form dimers through hydrogen bonding. researchgate.net

For 2-(Furan-2-yl)-1,4-dihydroquinolin-4-one, a single-crystal XRD analysis would be expected to reveal:

The planarity or deviation from planarity of the fused ring system.

The dihedral angle between the quinolone and furan rings.

Intermolecular interactions, such as hydrogen bonding involving the N-H group and the C=O group, which would dictate the crystal packing.

| Structural Parameter | Information Obtained from XRD |

|---|---|

| Connectivity | Confirmation of the covalent bonding framework. |

| Bond Lengths | Precise measurement of the distances between bonded atoms. |

| Bond Angles | Accurate determination of the angles between adjacent bonds. |

| Torsional Angles | Measurement of the rotation around bonds, defining the molecular conformation. |

| Crystal Packing | Elucidation of intermolecular forces, such as hydrogen bonds and van der Waals interactions. |

This table outlines the key structural information that would be obtained from a single-crystal X-ray diffraction study of 2-(Furan-2-yl)-1,4-dihydroquinolin-4-one.

Other Physicochemical Characterization Methods

Beyond vibrational spectroscopy and X-ray crystallography, a range of other physicochemical methods are essential for a comprehensive characterization of 2-(Furan-2-yl)-1,4-dihydroquinolin-4-one.

Melting Point: Determination of the melting point is a fundamental technique to assess the purity of a crystalline solid. A sharp melting point range is indicative of high purity.

Elemental Analysis: This technique determines the mass percentages of the elements (carbon, hydrogen, nitrogen) in the compound, providing experimental verification of the molecular formula.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis provides information on the thermal stability of the compound and its decomposition profile.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine the melting point, enthalpy of fusion, and to study other thermal transitions.

| Technique | Property Measured | Information Provided |

|---|---|---|

| Melting Point Apparatus | Temperature of phase transition from solid to liquid | Purity and identification |

| Elemental Analyzer | Percentage composition of C, H, N | Empirical and molecular formula confirmation |

| Thermogravimetric Analyzer | Mass change with temperature | Thermal stability and decomposition temperature |

| Differential Scanning Calorimeter | Heat flow with temperature | Melting point, enthalpy of phase transitions |

This table summarizes other essential physicochemical characterization methods and the information they provide for 2-(Furan-2-yl)-1,4-dihydroquinolin-4-one.

Reaction Mechanisms and Chemical Transformations of 2 Furan 2 Yl 1,4 Dihydroquinolin 4 One Derivatives

Mechanistic Insights into Quinoline (B57606)/Quinolone Ring Formationnih.govmdpi.com

The synthesis of the 2-(furan-2-yl)-1,4-dihydroquinolin-4-one core can be achieved through several established cyclization strategies, each with distinct mechanistic features. One common approach is a variation of the Conrad-Limpach or Gould-Jacobs reactions, which involves the condensation of an aniline (B41778) derivative with a β-ketoester bearing a furan (B31954) moiety, followed by thermal or acid-catalyzed cyclization.

A mechanistically distinct and efficient method is the one-pot, three-component reaction, which proceeds through a sequence of condensation and addition reactions. nih.gov For instance, the reaction of an aniline, a furan-carboxaldehyde, and an active methylene (B1212753) compound like malononitrile, catalyzed by a mild base such as ammonium (B1175870) acetate, follows a pathway involving:

Knoevenagel Condensation: The furan-carboxaldehyde reacts with the active methylene compound to form a furfurylidene intermediate.

Michael Addition: The aniline derivative then undergoes a Michael addition to the activated double bond of the furfurylidene intermediate.

Rearrangement and Cyclization: The resulting adduct undergoes an intramolecular cyclization and tautomerization to yield the final 1,4-dihydroquinoline (B1252258) ring system. nih.gov

Another significant mechanistic pathway is the intramolecular Friedel-Crafts alkylation. mdpi.com This reaction typically involves an α,β-unsaturated N-arylamide, which, in the presence of a strong Brønsted or Lewis acid (e.g., H₂SO₄, polyphosphoric acid, AlCl₃), undergoes cyclization. The acid protonates the double bond, generating a carbocation that is subsequently attacked by the electron-rich aniline ring, leading to the formation of the dihydroquinolinone structure. mdpi.com

| Reaction Type | Key Intermediates | Catalyst/Conditions | Reference |

| Three-Component Reaction | Furfurylidene, Michael Adduct | Ammonium Acetate | nih.gov |

| Intramolecular Friedel-Crafts | Carbocation | Strong Acid (e.g., TFA, PPA) | mdpi.com |

| Oxidative Annulation | N-arylglycine derivatives | K₂S₂O₈, CuBr |

Electrophilic and Nucleophilic Substitution Reactions of the Quinoline Ringnih.govmdpi.comnih.gov

The quinolone ring in 2-(furan-2-yl)-1,4-dihydroquinolin-4-one derivatives exhibits reactivity towards both electrophiles and nucleophiles, although the positions of attack differ based on the reaction type and conditions.

Electrophilic Substitution: The benzene (B151609) ring portion of the quinolone scaffold is susceptible to electrophilic aromatic substitution. The directing effects of the substituents on this ring will govern the regioselectivity. However, a more synthetically versatile electrophilic reaction is the intramolecular cyclization used in its synthesis. The 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines, for example, proceeds by attack of an electrophile (like I₂, Br₂, or a mercury salt) on the alkyne. nih.gov This generates a vinyl cation intermediate, which is then attacked by the nucleophilic aniline ring to close the six-membered ring, ultimately leading to a substituted quinoline after aromatization. nih.gov

Nucleophilic Substitution: The pyridinone part of the quinolone ring is more susceptible to nucleophilic attack, particularly when a good leaving group is present. The C4 position is especially activated towards nucleophilic aromatic substitution (SNAr). mdpi.comnih.gov For example, a 4-chloro-2-quinolone derivative readily reacts with various nucleophiles. The enhanced reactivity at the C4 position compared to the C2 position is attributed to the greater positive charge localization, making it more susceptible to nucleophilic attack. nih.gov This allows for the introduction of a variety of functional groups at this position.

| Reaction | Position of Attack | Reagents/Conditions | Key Feature | Reference |

| Electrophilic Cyclization | Aniline Ring (intramolecular) | ICl, I₂, Br₂, Hg(OTf)₂ | Forms the quinoline ring | nih.gov |

| Nucleophilic Substitution | C4 Position | Nucleophiles (amines, thiols, azides) on a 4-haloquinolone | High regioselectivity for C4 | mdpi.comnih.gov |

Functional Group Interconversions and Derivatization Strategiesresearchgate.netnih.gov

The 2-(furan-2-yl)-1,4-dihydroquinolin-4-one scaffold offers multiple sites for functional group interconversion and derivatization, enabling the synthesis of a diverse library of related compounds. Key strategies include modifications at the N1, C3, and C4 positions.

N-Alkylation and O-Alkylation: The nitrogen atom at the 1-position can be readily alkylated using various alkyl halides in the presence of a base. Similarly, the oxygen atom of the carbonyl group at C4 can be converted into an alkoxy group, for instance, through oxidative aromatization of the corresponding 2,3-dihydroquinolin-4(1H)-one using reagents like molecular iodine in methanol. researchgate.net

Substitution at the C3 Position: The C3 position can be functionalized, often starting with halogenation. For example, selective iodination at the C3 position can be achieved using iodine and a catalyst. The resulting 3-iodo derivative serves as a versatile intermediate for subsequent C-C bond-forming reactions. researchgate.net

Reduction of the Quinolone Ring: The dihydroquinoline system can be further reduced. For instance, the double bond within the heterocyclic ring can be reduced to yield a tetrahydroquinoline derivative. nih.gov

Modification of Protecting Groups: In syntheses employing protecting groups, such as a tert-butyloxycarbonyl (Boc) group on the nitrogen, its removal can be achieved with acid to yield the N-H quinolone or quinoline. nih.gov

C-C and C-N Bond Forming Reactions in Quinolone Synthesis and Modificationresearchgate.nettcichemicals.com

The construction and subsequent modification of the 2-(furan-2-yl)-1,4-dihydroquinolin-4-one framework rely heavily on C-C and C-N bond-forming reactions.

In Synthesis: The initial ring formation, as discussed in section 4.1, inherently involves the creation of new C-N and C-C bonds to construct the heterocyclic core. For example, in the Friedel-Crafts approach, the key C-C bond is formed between the β-carbon of the unsaturated system and the aniline ring.

In Modification: Post-synthesis modification often utilizes transition-metal-catalyzed cross-coupling reactions to introduce new carbon or nitrogen-based substituents.

C-C Bond Formation: Palladium-catalyzed cross-coupling reactions are particularly useful. A 3-iodo-2-arylquinolone derivative can undergo Suzuki-Miyaura cross-coupling with boronic acids or Heck coupling with alkenes to introduce new aryl or vinyl substituents at the C3 position, respectively. researchgate.net

C-N Bond Formation: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. tcichemicals.com While direct application on the quinolone ring might require specific conditions, it is a standard strategy for coupling amines with aryl halides, a reaction that could be used to build more complex aniline precursors before the cyclization step. Iron-catalyzed cross-dehydrogenative coupling (CDC) has also been demonstrated for forming C-N bonds in the synthesis of related quinazolinone systems.

| Reaction Name | Bond Formed | Substrate | Typical Catalyst | Reference |

| Suzuki-Miyaura Coupling | C-C | 3-Iodoquinolone + Boronic Acid | Palladium | researchgate.net |

| Heck Coupling | C-C | 3-Iodoquinolone + Alkene | Palladium | researchgate.net |

| Buchwald-Hartwig Amination | C-N | Aryl Halide + Amine | Palladium | tcichemicals.com |

Oxidative Transformations and Rearrangements in Quinolone Chemistrynih.govrsc.orgnih.gov

The furan moiety in 2-(furan-2-yl)-1,4-dihydroquinolin-4-one is particularly susceptible to oxidative transformations, leading to significant structural rearrangements. This reactivity is a critical consideration in the stability and chemical behavior of these compounds.

A primary oxidative pathway involves the reaction of the furan ring with singlet oxygen (¹O₂), which can be generated photosensitively. nih.gov The proposed mechanism involves:

[4+2] Cycloaddition: The furan acts as a diene and undergoes a [4+2] cycloaddition with ¹O₂ to form a transient endoperoxide intermediate. nih.gov

Rearrangement: This unstable endoperoxide can then undergo further transformations. A common pathway is a Baeyer-Villager-type rearrangement, which can lead to the formation of lactams, carboxylic acids, and aldehyde products, effectively cleaving the furan ring. nih.gov

Hydrolysis: The endoperoxide can also undergo hydrolytic opening, followed by further reactions to form bis-enone structures. nih.gov

Other oxidative rearrangements have been observed in related furan-containing systems. For instance, the oxidation of furan-2-carboximidamides can lead to a rearrangement to a carbodiimide, which can then cyclize to form new heterocyclic systems. rsc.org Similarly, oxidative rearrangement of 2-(2-aminobenzyl)furans has been developed to afford 2-(2-acylvinyl)indoles, demonstrating the furan ring's capacity to act as a latent functional group that can be unmasked through oxidation. nih.gov

| Oxidant | Key Intermediate | Major Products | Mechanism Highlight | Reference |

| Singlet Oxygen (¹O₂) | Endoperoxide | Lactams, Carboxylic Acids, Aldehydes | [4+2] Cycloaddition, Baeyer-Villager Rearrangement | nih.gov |

| (Dicarboxyiodo)benzenes | Carbodiimide | N¹-acyl-N¹-(2-furyl)ureas | Rearrangement of carboximidamide | rsc.org |

Computational Chemistry and Theoretical Modeling of 2 Furan 2 Yl 1,4 Dihydroquinolin 4 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO/LUMO Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Density Functional Theory (DFT) is a widely used method for investigating molecular structure, spectroscopic properties, and chemical reactivity. bhu.ac.inscirp.org For the 2-(furan-2-yl)-1,4-dihydroquinolin-4-one scaffold, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine the optimized molecular geometry, including bond lengths and angles, and to analyze its electronic behavior. bhu.ac.in

A critical aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. semanticscholar.org A small energy gap suggests high reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.orgscirp.org This charge transfer interaction within the molecule is often responsible for its bioactivity. scirp.org

Table 1: Representative Quantum Chemical Parameters for Parent Scaffolds

| Parameter | Quinoline (B57606) scirp.org | Furan (B31954) mdpi.com | Significance |

|---|---|---|---|

| HOMO Energy | -6.646 eV | -8.99 eV | Represents electron-donating ability |

| LUMO Energy | -1.816 eV | -0.01 eV | Represents electron-accepting ability |

| Energy Gap (ΔE) | 4.83 eV | 8.98 eV | Indicates chemical reactivity and stability |

| Chemical Hardness (η) | 2.415 eV | 4.49 eV | Measures resistance to charge transfer |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. nih.gov This method is instrumental in structure-based drug design for elucidating ligand-target interactions at the molecular level. For compounds based on the 2-(furan-2-yl)quinolin-4-one scaffold, docking studies have been performed against a variety of biological targets to explore their therapeutic potential.

Derivatives of the closely related 2-furyl quinazolin-4-one have been docked into the ATP binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov These studies help to understand the binding mode and identify crucial interactions responsible for inhibitory activity. nih.gov Similarly, docking simulations of 2-furanyl quinazolinones against the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis have revealed key hydrophobic and hydrogen bonding interactions within the active site, guiding the design of new anti-tubercular agents. researchgate.net

The interactions typically observed in these studies include:

Hydrogen Bonds: Formation of hydrogen bonds with amino acid residues in the protein's active site is often critical for binding affinity.

Hydrophobic Interactions: The aromatic rings of the quinolone and furan moieties frequently engage in hydrophobic and π-π stacking interactions with nonpolar residues.

Table 2: Examples of Molecular Docking Studies on Related Scaffolds

| Ligand Scaffold | Protein Target | Key Interacting Residues (Example) | Potential Application | Reference |

|---|---|---|---|---|

| 2-(Furan-2-yl)quinazolin-4-one | EGFR Tyrosine Kinase | Met793 (H-bond) | Anticancer | nih.gov |

| 2-Furanyl quinazolin-4-one | Mtb InhA Reductase | Tyr158, Met199 | Anti-tubercular | researchgate.net |

| Furan-azetidinone Hybrids | E. coli Enoyl Reductase | TYR 146, PHE 94 (π-π stacking) | Antibacterial | ijper.org |

| Furo[2,3-c]quinolone | Various Cancer Targets | Not Specified | Anticancer | rsc.org |

Molecular Dynamics Simulations and Binding Mode Analysis

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. MD simulations are used to refine the binding poses obtained from docking and to calculate binding free energies, which can provide a more accurate prediction of a ligand's affinity for its target. mdpi.com

In Silico Absorption, Distribution, Metabolism, and Excretion (ADMET) Prediction

Before a compound can become a viable drug, it must possess favorable pharmacokinetics, encompassing its absorption, distribution, metabolism, and excretion (ADMET). Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. researchgate.net In silico ADMET prediction models use a compound's structure to estimate various physicochemical and pharmacokinetic parameters. nih.govjapsonline.com

For a molecule like 2-(furan-2-yl)-1,4-dihydroquinolin-4-one, computational tools can predict properties such as:

Absorption: Parameters like aqueous solubility, cell permeability (e.g., Caco-2), and adherence to guidelines like Lipinski's Rule of Five are assessed to predict oral bioavailability. nih.govnih.gov

Distribution: Predictions include plasma protein binding and the volume of distribution, which affect how the compound is distributed throughout the body.

Metabolism: In silico models can predict the likelihood of a compound being a substrate or inhibitor of key metabolic enzymes like the Cytochrome P450 family.

Excretion: Properties such as total clearance and interaction with renal uptake transporters (e.g., OCT2) can be estimated. nih.gov

Toxicity: Potential toxic liabilities, such as hepatotoxicity or mutagenicity, are predicted using various computational algorithms. japsonline.com

Table 3: Common In Silico ADMET Parameters and Their Significance

| ADMET Parameter | Significance | Typical Prediction Goal |

|---|---|---|

| Water Solubility (logS) | Affects absorption and formulation. | High solubility is generally desired. nih.gov |

| Caco-2 Permeability | Predicts intestinal absorption. | High permeability is desired for oral drugs. nih.gov |

| Lipinski's Rule of 5 | Guideline for drug-likeness and oral absorption. | Compliance with the rule is favorable. nih.gov |

| P-glycoprotein (P-gp) Substrate/Inhibitor | P-gp is an efflux pump affecting drug absorption and distribution. | Non-substrate/non-inhibitor status is often preferred. nih.gov |

| CYP450 Inhibition | Inhibition of metabolic enzymes can lead to drug-drug interactions. | No significant inhibition of major isoforms is desired. |

| Hepatotoxicity | Predicts potential for drug-induced liver injury. | A negative prediction is desired. nih.gov |

| Total Clearance | Indicates the rate of drug removal from the body. | A balanced clearance rate is needed to maintain therapeutic levels. nih.gov |

Structure-Based Drug Design Principles Applied to the Quinolone Scaffold

The quinolinone core is considered a "privileged structure" in medicinal chemistry. mdpi.com This term refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets, making it a versatile starting point for drug design. mdpi.com The rigid, bicyclic nature of the quinolone ring system provides a well-defined three-dimensional framework. This rigidity reduces the entropic penalty upon binding to a target and allows for the precise spatial orientation of various substituents.

In the case of 2-(furan-2-yl)-1,4-dihydroquinolin-4-one, the structure-based design principles involve:

Scaffold Hopping: Utilizing the quinolone core as a proven pharmacophore while modifying substituents to target new proteins or improve properties.

Substituent Modification: The furan ring at position 2 and other positions on the quinolone scaffold can be modified to enhance binding affinity, selectivity, and ADMET properties. For example, adding hydrogen bond donors or acceptors can create new interactions with a target protein. nih.gov

Bioisosteric Replacement: Replacing parts of the molecule, such as the furan ring, with other chemical groups (bioisosteres) that have similar steric and electronic properties to modulate activity and pharmacokinetics.

The application of these principles allows medicinal chemists to systematically explore the chemical space around the quinolone scaffold, leading to the development of potent and selective therapeutic agents for a wide range of diseases. mdpi.com

Structure Activity Relationship Sar Studies of 2 Furan 2 Yl 1,4 Dihydroquinolin 4 One Derivatives

Influence of Substituent Position on Quinoline (B57606) Ring Activity

The nature and position of substituents on the quinoline ring of 2-(Furan-2-yl)-1,4-dihydroquinolin-4-one and its analogs play a pivotal role in modulating their biological activities. Research has shown that even minor alterations to the quinoline core can lead to significant changes in potency and selectivity.

Electron-donating and electron-withdrawing groups at various positions of the quinoline moiety have been shown to alter the electronic structure of the entire molecule, thereby influencing its interaction with biological targets. nih.gov For example, in a series of 2-substituted-4-aminoquinolines, the introduction of different groups on the quinoline ring led to a range of antifungal activities. nih.gov Studies on various quinoline derivatives have consistently highlighted that the pharmacological profile is highly dependent on the substitution pattern. biointerfaceresearch.comresearchgate.net

For instance, in the development of P-glycoprotein (P-gp) inhibitors based on a furan-tetrahydroquinoline scaffold, modifications on the quinoline part were critical. A comparison between derivatives containing 1,2,3,4-tetrahydroquinoline (B108954) and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) (a related but distinct heterocyclic system) showed that the latter possessed significantly higher potency. doi.org This underscores that substitutions, particularly those like methoxy (B1213986) groups that increase electron density and can participate in hydrogen bonding, profoundly impact bioactivity.

The following table summarizes the effect of different substituents on the quinoline ring from various studies on related furan-quinoline hybrids.

| Compound Series | Quinoline Ring Modification | Observed Activity |

| Furan-tetrahydroquinolines | Unsubstituted tetrahydroquinoline | Moderate P-gp inhibition (EC50 = 6.82 μM for compound 3m) doi.org |

| Furan-tetrahydroisoquinolines | 6,7-dimethoxy substitution | Potent P-gp inhibition (EC50 = 0.89 μM for compound 5m) doi.org |

Data represents examples from studies on structurally related compounds to illustrate the principle.

Impact of Furan (B31954) Moiety Substitution on Biological Efficacy

The furan ring, being an electron-rich aromatic system, is a key pharmacophore in this class of compounds. ijabbr.com Its substitution pattern is a critical determinant of biological activity. Modifications on the furan moiety can alter the molecule's lipophilicity, electronic distribution, and steric profile, all of which affect its interaction with target receptors. utripoli.edu.ly

Studies on various furan derivatives have consistently shown that slight changes in the substitution pattern on the furan nucleus can lead to distinguishable differences in their biological activities. researchgate.net For instance, the introduction of aryl groups, alkyl chains, or halogen atoms at the C-5 position of the furan ring can dramatically influence the compound's therapeutic potential. In a study of furan-based hydrazones, the nature of the substituent on the furan ring was a key factor in their antimicrobial and cytotoxic activities. utripoli.edu.ly

In the context of furan-quinoline hybrids, the furan ring often acts as a crucial binding motif. For example, in a series of quinoxaline (B1680401)–arylfuran derivatives designed as anticancer agents, the furan ring was a central component of the scaffold, and its connection to a substituted phenyl group was essential for activity. nih.gov While this study used a quinoxaline instead of a quinoline, it highlights the importance of the arylfuran motif in binding to biological targets.

The table below illustrates how substitutions on the furan ring can impact biological outcomes in related heterocyclic structures.

| Compound Series | Furan Ring Substitution | Observed Activity |

| Furan-based Hydrazones | Varied aryl substituents at C-5 | Modulated antimicrobial and cytotoxic effects utripoli.edu.ly |

| Cinnoline-Furan Hybrids | Halogen (Chloro) substitution | Potent antibacterial and anti-inflammatory activity iosrjournals.org |

| Cinnoline-Furan Hybrids | Methyl substitution | Potent antimicrobial and anti-inflammatory activity iosrjournals.org |

Data represents examples from studies on furan-containing heterocyclic hybrids.

Role of Planarity and Extended Conjugation Systems in Activity

The furan and quinoline rings are both aromatic systems. When linked, they form an extended π-conjugation system. This delocalization of electrons across the molecule is crucial for several reasons:

Receptor Binding: Extended conjugation can enhance π-π stacking interactions with aromatic amino acid residues in a receptor's binding pocket.

Electronic Properties: It influences the molecule's HOMO-LUMO gap, affecting its reactivity and potential to participate in charge-transfer interactions. nih.gov

Molecular Rigidity: A planar, conjugated system is more rigid, which can be entropically favorable for binding to a specific target, as less conformational freedom is lost upon binding.

The furan ring itself is a planar, five-membered aromatic structure. ijabbr.com Its fusion with the quinoline system contributes to a larger, relatively flat molecular surface that is often optimal for interaction with biological macromolecules.

Comparison of Furan-Quinoline Hybrids with other Heterocyclic Fusions

To understand the specific contribution of the furan moiety to the biological activity of the hybrid molecule, it is useful to compare it with analogs where the furan ring is replaced by other heterocyclic systems. Different heterocycles possess distinct electronic properties, sizes, and hydrogen-bonding capabilities, which can lead to variations in biological efficacy.

For example, studies comparing furan-containing compounds to those with other heterocycles have revealed significant differences in activity. In one study on spirothiazolidinones, furan-substituted analogs showed superior activity against the influenza virus compared to those carrying other aromatic moieties. utripoli.edu.ly In another instance, the synthesis and evaluation of cinnoline (B1195905) derivatives showed that fusing different heterocycles like furan, thiophene (B33073), or piperazine (B1678402) resulted in varied antibacterial and antifungal activities, with the thiophene series showing maximum antifungal potency and the piperazine series exhibiting the best antibacterial effects. researchgate.net

A direct comparison of furan-chalcone hybrids with imidazole (B134444) and chromone (B188151) hybrids also revealed different potencies in antiprotozoal activity. utripoli.edu.ly This suggests that the oxygen atom in the furan ring, its specific geometry, and its electron-donating nature provide a unique set of properties that may be more favorable for certain biological targets than other heterocycles like thiophene (containing sulfur) or pyrrole (B145914) (containing nitrogen).

| Hybrid Scaffold | Heterocycle Fused to Quinoline/Related Core | Primary Biological Activity Investigated | Comparative Potency |

| Cinnoline Hybrids | Furan | Anti-inflammatory, Antimicrobial | Potent activity observed, especially with halogen substituents iosrjournals.org |

| Cinnoline Hybrids | Thiophene | Antimicrobial | Showed maximum antifungal activity in the series researchgate.net |

| Spirothiazolidinones | Furan | Antiviral (Influenza) | Superior activity compared to other aromatic moieties utripoli.edu.ly |

Electronic and Steric Factors in Receptor Binding

The interaction between a 2-(Furan-2-yl)-1,4-dihydroquinolin-4-one derivative and its biological target is governed by a combination of electronic and steric factors. These factors determine the binding affinity and specificity of the molecule.

Electronic Factors: The distribution of electrons within the hybrid molecule is critical for forming non-covalent interactions with the receptor. The electron-rich nature of the furan ring and the nitrogen atom in the quinoline ring can participate in various electronic interactions, including hydrogen bonds, π-π stacking, and cation-π interactions. ijabbr.com DFT (Density Functional Theory) studies on quinoline derivatives have shown that the introduction of electron-donating or electron-withdrawing groups systematically alters the electronic structure and energy levels of the molecule, which in turn influences its binding properties. nih.gov Molecular docking studies on furan-tetrahydroquinoline derivatives have highlighted the importance of hydrophobic effects and the orientation of key pharmacophores, which are dictated by the molecule's electronic landscape. doi.org

Steric Factors: Steric hindrance refers to the influence of the size and shape of the molecule on its ability to fit into a receptor's binding site. nih.gov The bulkiness of substituents on either the furan or quinoline ring can create steric clashes, preventing optimal binding. Conversely, a certain degree of bulk can be beneficial if it improves complementarity with a hydrophobic pocket in the receptor. The relative orientation of the furan and quinoline rings, and whether the connection between them allows for free rotation or enforces a rigid conformation, are also critical steric considerations that impact the molecule's ability to adopt the correct pose for effective binding.

Future Perspectives and Advanced Research Directions for 2 Furan 2 Yl 1,4 Dihydroquinolin 4 One

Rational Design and Synthesis of Novel Analogs with Enhanced Specificity

The rational design of novel analogs of 2-(Furan-2-yl)-1,4-dihydroquinolin-4-one is a key area for future research, aiming to enhance the compound's specificity and efficacy for various biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how modifications of the molecular structure influence biological activity. nih.govnih.gov By systematically altering substituents on both the furan (B31954) and quinolinone rings, researchers can develop a library of derivatives with potentially improved pharmacological profiles. nih.gov

Computational tools, such as molecular docking, can be employed to predict the binding affinities and modes of interaction of these analogs with specific biological targets. nih.gov This in silico approach can help prioritize the synthesis of compounds with the highest potential for desired biological activity, thereby streamlining the drug discovery process. nih.gov For instance, the introduction of lipophilic substituents could be explored to enhance membrane permeability and cellular uptake. nih.gov

The synthesis of these novel analogs will require the development of efficient and versatile synthetic methodologies. researchgate.net Techniques such as microwave-assisted synthesis and multicomponent reactions could be employed to accelerate the synthesis of a diverse range of derivatives. nih.gov The ultimate goal is to generate a portfolio of compounds with tailored specificities, minimizing off-target effects and enhancing therapeutic potential.

Table 1: Strategies for Rational Design of 2-(Furan-2-yl)-1,4-dihydroquinolin-4-one Analogs

| Strategy | Rationale | Potential Outcome |

| Substituent Modification | Altering steric and electronic properties to improve target binding and pharmacokinetic profiles. | Enhanced potency, selectivity, and bioavailability. |

| Isosteric Replacement | Replacing functional groups with others that have similar physical or chemical properties to modulate activity and reduce toxicity. | Improved safety profile and metabolic stability. |

| Scaffold Hopping | Replacing the core structure with a different scaffold while maintaining key pharmacophoric features. | Discovery of novel chemical classes with similar biological activity. |

| Conformational Restriction | Introducing cyclic structures or rigid linkers to lock the molecule in a bioactive conformation. | Increased binding affinity and specificity. |

Exploration of New Biological Targets and Pathways for Therapeutic Development

The therapeutic potential of 2-(Furan-2-yl)-1,4-dihydroquinolin-4-one and its derivatives extends beyond currently identified activities. nih.gov Future research should focus on exploring new biological targets and pathways to uncover novel therapeutic applications. The furanone and quinolinone moieties are present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govamazonaws.com

High-throughput screening of 2-(Furan-2-yl)-1,4-dihydroquinolin-4-one and its analogs against a broad panel of biological targets, such as enzymes, receptors, and ion channels, could reveal unexpected therapeutic opportunities. nih.gov For example, derivatives of the similar compound 2-(furan-2-yl)quinazolin-4-one have shown potent cytotoxic activity against various cancer cell lines, suggesting that analogs of 2-(Furan-2-yl)-1,4-dihydroquinolin-4-one could also be investigated as potential anticancer agents. nih.gov

Furthermore, investigating the mechanism of action of these compounds at a molecular level is crucial for understanding their therapeutic effects and for the rational design of next-generation drugs. Techniques such as proteomics and genomics can be used to identify the cellular pathways modulated by these compounds. A deeper understanding of the molecular targets and pathways will facilitate the development of more effective and safer therapies for a range of diseases.

Application in Materials Science and Functional Organic Materials

The unique chemical structure of 2-(Furan-2-yl)-1,4-dihydroquinolin-4-one also makes it a promising candidate for applications in materials science. Furan-containing conjugated polymers have been developed for use in organic electronics, and furan-based resins are utilized in composite materials. numberanalytics.com The quinolinone core, with its potential for hydrogen bonding and π-π stacking, can contribute to the self-assembly of molecules into ordered structures, a desirable property for the development of functional organic materials. researchgate.net

Future research could explore the synthesis of polymers and oligomers incorporating the 2-(Furan-2-yl)-1,4-dihydroquinolin-4-one unit. These materials could exhibit interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. ntu.edu.sg The ability to tune the properties of these materials by modifying the chemical structure of the monomeric unit offers a high degree of versatility. numberanalytics.com

Additionally, the potential for these compounds to act as antioxidants and UV absorbers could be harnessed in the development of protective coatings and additives for various materials. researchgate.net The exploration of these applications could lead to the development of novel, high-performance materials with a wide range of uses.

Development of Advanced Analytical Methodologies for Characterization

As the research on 2-(Furan-2-yl)-1,4-dihydroquinolin-4-one and its analogs progresses, the development of advanced analytical methodologies for their characterization and quantification will become increasingly important. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the structure and purity of synthesized compounds.

Future efforts should focus on developing highly sensitive and selective analytical methods for the detection and quantification of these compounds in complex biological matrices, such as plasma and tissues. This is crucial for pharmacokinetic and metabolism studies during drug development. Methodologies like headspace-solid phase microextraction (HS-SPME) coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS) have been successfully developed for the analysis of furan and its derivatives in food samples and could be adapted for biological samples. researchgate.netnih.gov

The development of chiral separation methods will also be important, as many of the synthesized analogs may exist as enantiomers with different biological activities. Capillary electrophoresis and chiral HPLC are powerful techniques for the separation and analysis of chiral compounds.

Integration of Green Chemistry Principles in Comprehensive Synthetic Development

The integration of green chemistry principles into the synthesis of 2-(Furan-2-yl)-1,4-dihydroquinolin-4-one and its derivatives is a critical aspect of sustainable chemical research and development. nih.gov Traditional synthetic methods often involve the use of hazardous reagents, toxic solvents, and energy-intensive processes. nih.gov Green chemistry aims to minimize the environmental impact of chemical synthesis by focusing on principles such as waste prevention, atom economy, and the use of renewable feedstocks and safer solvents. jddhs.comnih.gov

Future synthetic strategies should prioritize the use of environmentally benign solvents, such as water or ethanol, and explore the use of catalysts that can be easily recovered and reused. wisdomlib.orgresearchgate.net The development of one-pot and multicomponent reactions can significantly improve the efficiency of the synthesis by reducing the number of steps and minimizing waste generation. nih.gov

Moreover, the use of renewable starting materials is a key aspect of green chemistry. frontiersin.org Furan and its derivatives can be derived from biomass, offering a sustainable alternative to petroleum-based feedstocks. mdpi.com By embracing green chemistry principles, the synthesis of 2-(Furan-2-yl)-1,4-dihydroquinolin-4-one and its analogs can be made more environmentally friendly and economically viable. greenchemistry-toolkit.org

Table 2: Green Chemistry Approaches for the Synthesis of 2-(Furan-2-yl)-1,4-dihydroquinolin-4-one

| Green Chemistry Principle | Application in Synthesis |

| Waste Prevention | Designing synthetic routes that minimize the formation of byproducts. |

| Atom Economy | Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or using innocuous alternatives. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |

| Use of Renewable Feedstocks | Utilizing starting materials derived from renewable resources like biomass. |

| Reduce Derivatives | Minimizing or avoiding the use of protecting groups to reduce synthetic steps. |

| Catalysis | Using catalytic reagents in small amounts that can be recycled. |

Q & A

Q. What are the established synthetic routes for 2-(Furan-2-yl)-1,4-dihydroquinolin-4-one, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step organic reactions, such as cyclocondensation of substituted anilines with furan-containing ketones or via palladium-catalyzed coupling reactions. Key parameters include:

- Solvents : Dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used for their ability to stabilize intermediates .

- Catalysts : Transition metals (e.g., Pd/C) or acid/base catalysts (e.g., sodium bicarbonate) improve reaction efficiency .

- Optimization : Temperature control (60–120°C) and reaction time (6–24 hours) significantly impact yield. Purification often employs column chromatography or recrystallization .

Q. How is the structural identity of 2-(Furan-2-yl)-1,4-dihydroquinolin-4-one confirmed experimentally?

Answer: Characterization relies on a combination of spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Key signals include the furan proton (δ 6.3–7.1 ppm) and the quinolin-4-one carbonyl (δ 165–170 ppm) .

- FT-IR : Absorbance at 1680–1700 cm⁻¹ confirms the C=O stretch of the dihydroquinolinone core .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 239.08) validate the molecular formula .

Q. What biological activities have been reported for this compound, and what assays are used to evaluate them?

Answer: Preliminary studies suggest antimicrobial and enzyme-inhibitory properties:

- Antibacterial Activity : Tested via broth microdilution (MIC values: 8–32 µg/mL against S. aureus) .

- Enzyme Inhibition : Assayed against cyclooxygenase-2 (COX-2) using fluorescence-based kits (IC₅₀: ~12 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Answer: Discrepancies may arise from variations in:

- Assay Conditions : pH, temperature, or solvent polarity (e.g., DMSO vs. aqueous buffers) can alter compound solubility and activity .

- Compound Purity : Impurities ≥2% (e.g., unreacted intermediates) may skew results; validate via HPLC-UV/ELSD .

- Structural Analogues : Compare activity of derivatives (e.g., 6-carboxylic acid variants) to isolate functional group contributions .

Q. What strategies are effective for optimizing synthetic yield without compromising stereochemical integrity?

Answer:

- Design of Experiments (DoE) : Use response surface methodology to model interactions between temperature, catalyst loading, and solvent ratios .

- Chiral Catalysts : Employ enantioselective catalysts (e.g., BINAP-Pd complexes) to control stereochemistry during cyclization .

- In-line Analytics : Monitor reaction progress in real time using FT-IR or Raman spectroscopy to terminate reactions at peak yield .

Q. How can computational methods elucidate the compound’s mechanism of action?

Answer:

- Molecular Docking : Predict binding affinities to targets like COX-2 using AutoDock Vina (PDB ID: 5KIR) .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., 100-ns trajectories in GROMACS) to assess stability of binding poses .

- QSAR Modeling : Corrogate substituent effects (e.g., furan vs. thiophene analogs) on bioactivity using Gaussian-based DFT calculations .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions; monitor degradation via UPLC-MS .

- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hours) and quantify parent compound remaining using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.